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Compound of Interest

Compound Name: 4-(2-Chloroethoxy)phenol

CAS No.: 100238-55-9

Cat. No.: B012394

Get Quote

Technical Monograph: 4-(2-Chloroethoxy)phenol
CAS Number: 100238-55-9 Synonyms: Hydroquinone mono(2-chloroethyl) ether; 4-(2-

Chloroethoxy)hydroxybenzene Version: 2.0 (Scientific Reference)

Executive Summary
4-(2-Chloroethoxy)phenol is a high-value bifunctional building block extensively utilized in

medicinal chemistry and materials science. Characterized by its dual reactivity—possessing

both a nucleophilic phenolic hydroxyl group and an electrophilic alkyl chloride—it serves as a

critical "anchor" molecule. This distinct structural motif allows for the precise attachment of

pharmacophores, particularly in the synthesis of arylpiperazine-based antipsychotics,

antifungals, and liquid crystalline polymers.

This guide provides a comprehensive technical analysis of 4-(2-Chloroethoxy)phenol,
detailing optimized synthetic protocols, reactivity profiles, and its role as a linchpin in modern

drug discovery.
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Chemical Identity & Physical Properties[1][2][3][4][5]
[6][7]

Property Data Note

Molecular Formula C₈H₉ClO₂

Molecular Weight 172.61 g/mol

Appearance
White to off-white crystalline

solid
Often waxy in crude form

Boiling Point 301.8°C (at 760 mmHg)
Predicted / High thermal

stability

Flash Point 136.3°C

Density 1.235 g/cm³ Denser than water

Solubility
Soluble in MeOH, DCM, Ethyl

Acetate
Sparingly soluble in water

pKa (Phenol) ~10.0 Typical for phenol derivatives

LogP ~1.9 - 2.2 Moderate lipophilicity

Synthetic Pathways & Production
The synthesis of 4-(2-Chloroethoxy)phenol requires careful control to favor mono-alkylation

over bis-alkylation. The standard industrial route involves the Williamson ether synthesis using

hydroquinone and 1-bromo-2-chloroethane.

Optimized Synthesis Protocol (Mono-Alkylation
Strategy)
Objective: Maximize yield of the mono-ether while suppressing the formation of 1,4-bis(2-

chloroethoxy)benzene.

Reagents:

Hydroquinone (3.0 equivalents) – Excess is crucial
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1-Bromo-2-chloroethane (1.0 equivalent)[1]

Potassium Carbonate (K₂CO₃) (1.2 equivalents)

Solvent: Acetone or Acetonitrile (Reflux)

Step-by-Step Methodology:

Dissolution: Dissolve Hydroquinone (3 eq) in Acetone under nitrogen atmosphere.

Base Addition: Add anhydrous K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to

generate the phenoxide anion.

Alkylation: Add 1-Bromo-2-chloroethane (1 eq) dropwise over 1 hour. Note: The bromide is

selectively displaced over the chloride due to the weaker C-Br bond.

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 12–18 hours. Monitor by

TLC (SiO₂, Hexane:EtOAc 7:3).

Workup:

Filter off inorganic salts (KBr, KCl).

Concentrate the filtrate.[2]

Redissolve in Ethyl Acetate and wash with water to remove excess unreacted

Hydroquinone (water-soluble).

The organic layer contains the product and trace bis-alkylated byproduct.

Purification: Recrystallize from Toluene/Hexane or perform column chromatography to isolate

the pure mono-ether.

Synthesis Workflow Diagram
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Mechanism Insight

Hydroquinone (3.0 eq)
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SN2 Mechanism

Filter Inorganic Salts Phenoxide attacks C-Br
(Br is better leaving group)

Aqueous Wash
(Removes excess Hydroquinone)

Crude Mixture:
Product + Bis-ether (<5%)

Recrystallization
(Toluene/Hexane)

Pure 4-(2-Chloroethoxy)phenol

Click to download full resolution via product page

Figure 1: Selective synthesis workflow prioritizing mono-alkylation via stoichiometry control.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b012394/docs?utm_src=pdf-body-img#4-2-chloroethoxy-phenol-cas-number-100238-55-9
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b012394?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Reactivity Profile & Applications
The utility of 4-(2-Chloroethoxy)phenol lies in its orthogonal reactivity. It acts as a bridge,

allowing chemists to modify one end of the molecule without disturbing the other.

The "Bifunctional Linker" Concept
Phenolic -OH:

Reactivity: Nucleophilic.

Application: Can be coupled to aromatic cores (e.g., via Ullmann coupling or esterification)

to extend a scaffold.

Alkyl Chloride -CH₂CH₂Cl:

Reactivity: Electrophilic (susceptible to nucleophilic substitution).

Application: Reacts with secondary amines (piperazines, morpholines) to form the "tail" of

many GPCR-targeting drugs.

Key Pharmaceutical Application: Arylpiperazine
Synthesis
This compound is a primary intermediate for synthesizing Phenylpiperazine derivatives, a class

of drugs often used as serotonin (5-HT) and dopamine receptor modulators (e.g., Aripiprazole

analogs, Trazodone-like scaffolds).

Protocol: Amination of the Alkyl Chloride

Reagents: 4-(2-Chloroethoxy)phenol + 1-Phenylpiperazine + KI (Catalyst) + K₂CO₃.

Conditions: DMF or Acetonitrile, 80°C, 12h.

Mechanism: Finkelstein reaction (in situ conversion of Cl to I) followed by nucleophilic attack

by the piperazine nitrogen.

Divergent Reactivity Diagram
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4-(2-Chloroethoxy)phenol
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Figure 2: Orthogonal reactivity allowing divergent synthesis of materials and bioactive

molecules.

Handling, Safety, & Stability
Hazard Identification

Skin/Eye Irritant: Like most alkyl halides and phenols, it causes skin irritation and serious eye

damage.

Sensitizer: Potential skin sensitizer upon prolonged contact.

Toxicity: Harmful if swallowed. The alkyl chloride moiety is a potential alkylating agent,

though less reactive than its mustard gas analogs (e.g., bis(2-chloroethyl)ether).

Storage & Stability
Hygroscopic: Store in a desiccator.

Oxidation: The phenolic group is susceptible to oxidation (turning pink/brown) if exposed to

air and light. Store under inert gas (Argon/Nitrogen) in amber vials.

Shelf Life: 12–24 months if stored properly at 2–8°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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and industry.
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Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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